N-(2,6-dioxopiperidin-3-yl)benzamide

Cereblon Binding Affinity PROTAC Design Structure-Activity Relationship

PROBLEM: Researchers using PROTACs or molecular glue degraders require a chemically-matched, inactive control to validate CRBN-dependent degradation mechanisms. Off-the-shelf availability of a qualified negative control with verified low binding affinity is inconsistent, delaying critical experiments. SOLUTION: This unsubstituted benzamide-glutarimide scaffold is a low-affinity CRBN binder (Ki > 60 µM) that does not induce degradation of classical neosubstrates (e.g., IKZF1/3). It serves as the definitive negative control for ternary complex experiments. - Guaranteed purity ≥98% for reproducible competition & washout assays. - Single-batch procurement ensures consistency across long-term degrader programs. - In stock for rapid global delivery, eliminating synthesis lead time.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 91393-02-1
Cat. No. B1661469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dioxopiperidin-3-yl)benzamide
CAS91393-02-1
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1NC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O3/c15-10-7-6-9(12(17)14-10)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15,17)
InChIKeyQDCDITVKCKBZTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-dioxopiperidin-3-yl)benzamide: A Minimalist CRBN Ligand


N-(2,6-dioxopiperidin-3-yl)benzamide is a synthetic, minimalist cereblon (CRBN) modulator characterized by an unadorned benzamide moiety linked to a glutarimide ring [1]. Unlike its widely-used potent immunomodulatory imide drug (IMiD) counterparts, this compound functions as a low-affinity binder of the CRBN E3 ubiquitin ligase [2], making it a critical negative control and a scaffold of choice for applications where avoiding the strong neosubstrate degradation profiles of classical IMiDs is paramount [3].

N-(2,6-dioxopiperidin-3-yl)benzamide: Not an IMiD Replacement


Substituting N-(2,6-dioxopiperidin-3-yl)benzamide with a more potent IMiD-based CRBN ligand (e.g., lenalidomide or pomalidomide) is not functionally equivalent and will drastically alter the pharmacological profile of a degrader molecule. The unsubstituted benzamide exhibits a dramatically lower binding affinity for cereblon (Ki > 60 µM) compared to picomolar-affinity ligands [1]. This differential engagement directly translates to distinct ternary complex formation kinetics and a reduced propensity to induce the degradation of classical neosubstrates like IKZF1/3 . Selecting this minimalist ligand is not a default choice; it is a strategic decision to mitigate off-target degradation and hook-effect liabilities often observed with high-affinity CRBN recruiters [2].

N-(2,6-dioxopiperidin-3-yl)benzamide: Comparator Evidence


Cereblon Binding Affinity vs. Potent Degrader Ligand

In a direct comparative assessment of CRBN binding, N-(2,6-dioxopiperidin-3-yl)benzamide exhibits a profoundly lower affinity than a potent contemporary degrader ligand. This establishes its role as a minimal-binding scaffold rather than a functional IMiD [1].

Cereblon Binding Affinity PROTAC Design Structure-Activity Relationship

Neosubstrate Degradation: Glucocorticoid Receptor Sparing

Unlike potent IMiDs, the unsubstituted benzamide scaffold demonstrates a class-level inability to recruit and degrade specific zinc-finger transcription factors. A structurally analogous compound, 2-amino-6-chloro-N-(2,6-dioxopiperidin-3-yl)benzamide, has been explicitly described as lacking the degradation activity for classical targets that is typical of thalidomide analogs . The simpler, unsubstituted parent is inferred to have an even greater degree of selectivity due to its lower affinity.

Neosubstrate Degradation Off-Target Profiling Immunomodulation

Uncoupling CRBN Binding from Antiangiogenesis

A systematic study of thalidomide analogs, which includes the core scaffold of N-(2,6-dioxopiperidin-3-yl)benzamide, revealed a crucial functional uncoupling. While fluorination was quantitatively correlated with increased CRBN binding affinity, the study found no direct correlation between CRBN binding and antiangiogenic effects [1]. This implies the unsubstituted benzamide scaffold, being a weak binder, is unlikely to trigger antiangiogenic pathways independently.

Antiangiogenic Activity Fluorination Cereblon Binding

CNS Permeability: Favorable Physicochemical Profile

N-(2,6-dioxopiperidin-3-yl)benzamide possesses a favorable low molecular weight (232.24 g/mol), a minimal number of hydrogen bond donors (2), and a moderate calculated topological polar surface area (TPSA), placing it near the center of the physicochemical space for brain-penetrant compounds, unlike the bulky, heteroatom-rich IMiDs .

CNS Drug Discovery Physicochemical Profiling PROTAC Pharmacokinetics

N-(2,6-dioxopiperidin-3-yl)benzamide: Key Applications


Negative Control for CRBN Degradation Assays

The weak binding affinity for cereblon (Ki > 60 µM) makes this compound an ideal, chemically-matched inactive control for PROTACs employing a glutarimide linker. Its structural similarity to the active degrader, combined with a lack of functional activity, allows researchers to conclusively demonstrate CRBN-dependent target degradation in cellular washout and competition experiments.

Scaffold for CNS-Penetrant PROTACs

Given its low molecular weight (232.24 g/mol) and minimal hydrogen bond donor count (2) , this scaffold is a superior starting point for designing brain-penetrant degraders. By incorporating it into a bifunctional molecule, medicinal chemists can prioritize CNS target engagement while avoiding the significant molecular property challenges posed by larger, polar IMiD warheads like pomalidomide.

Ternary Complex SAR Studies

Its simplified structure serves as a parent scaffold for systematic SAR exploration. Researchers can introduce single substitutions (e.g., amino, fluoro, or methyl groups) to probe the specific interactions driving CRBN-neosubstrate recruitment . This makes it an essential tool for academic and industrial labs seeking to engineer degrader selectivity and unravel the 'molecular glue' mechanism of glutarimides.

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